molecular formula C18H20ClN3O5S B2359690 1-(3-Chloro-4-methylphenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine CAS No. 2380194-29-4

1-(3-Chloro-4-methylphenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine

Cat. No. B2359690
CAS RN: 2380194-29-4
M. Wt: 425.88
InChI Key: UNMHPHKEVAEYAL-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine, also known as CNB-001, is a novel drug candidate that has shown promising results in preclinical studies for the treatment of various neurological disorders.

Mechanism of Action

The exact mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine is not fully understood. However, it is believed to exert its neuroprotective effects by modulating various signaling pathways involved in inflammation, oxidative stress, and apoptosis. 1-(3-Chloro-4-methylphenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine has also been shown to enhance the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are important for neuronal survival and function.
Biochemical and Physiological Effects:
1-(3-Chloro-4-methylphenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce oxidative stress, inflammation, and neuronal death in animal models of neurological disorders. 1-(3-Chloro-4-methylphenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3-Chloro-4-methylphenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine for lab experiments is its high potency and selectivity for its target. This makes it a useful tool for studying the mechanisms underlying various neurological disorders. However, one of the limitations of 1-(3-Chloro-4-methylphenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 1-(3-Chloro-4-methylphenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine. One area of research is to further investigate its potential therapeutic effects in various neurological disorders. Another area of research is to optimize the synthesis method to improve the solubility and bioavailability of the compound. Additionally, future studies could focus on identifying the exact molecular targets and signaling pathways modulated by 1-(3-Chloro-4-methylphenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine.

Synthesis Methods

1-(3-Chloro-4-methylphenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine is synthesized through a multi-step process starting with the reaction of 3-chloro-4-methylphenylamine with 4-nitrobenzenesulfonyl chloride to form 1-(3-chloro-4-methylphenyl)-4-nitrobenzenesulfonamide. The resulting compound is then reacted with piperazine to form 1-(3-Chloro-4-methylphenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine.

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine has been studied for its potential therapeutic effects in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. In preclinical studies, 1-(3-Chloro-4-methylphenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine has been shown to have neuroprotective, anti-inflammatory, and anti-oxidant properties.

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-4-(4-methoxy-3-nitrophenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O5S/c1-13-3-4-14(11-16(13)19)20-7-9-21(10-8-20)28(25,26)15-5-6-18(27-2)17(12-15)22(23)24/h3-6,11-12H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMHPHKEVAEYAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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